molecular formula C8H5F3N2O B8404740 4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile

4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile

Cat. No.: B8404740
M. Wt: 202.13 g/mol
InChI Key: KRZMIHNVIFYJHB-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile is a chemical compound characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a pyridine ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethanol group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(2,2,2-Trifluoro-1-oxoethyl)pyridine-2-carbonitrile.

    Reduction: Formation of 4-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity. The carbonitrile group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine-2-carbonitrile
  • 4-(2,2,2-Trifluoroethyl)pyridine-2-carbonitrile

Uniqueness

4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile is unique due to the presence of both a hydroxyethyl group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)7(14)5-1-2-13-6(3-5)4-12/h1-3,7,14H

InChI Key

KRZMIHNVIFYJHB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(C(F)(F)F)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 40 ml of tetrahydrofuran was added 12 g of 4-[2,2,2-trifluoro-1-(triethylsilyloxy)ethyl]pyridine-2-carbonitrile, and 15 ml of tetrabutylammonium fluoride (1M tetrahydrofuran solution) was added at 0° C. After the mixture was stirred at room temperature for 5 hours, water was added to the reaction solution, the resultant solution was extracted with ethyl acetate three times, and the organic layers were combined, dried with anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 5.6 g of 4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carbonitrile.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
4-[2,2,2-trifluoro-1-(triethylsilyloxy)ethyl]pyridine-2-carbonitrile
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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